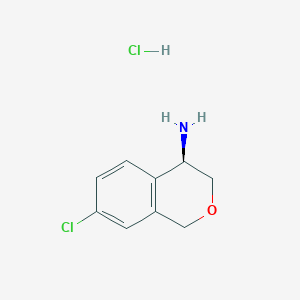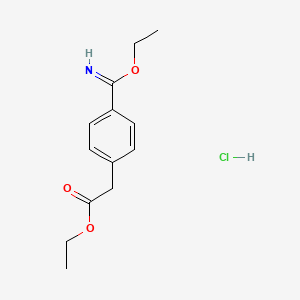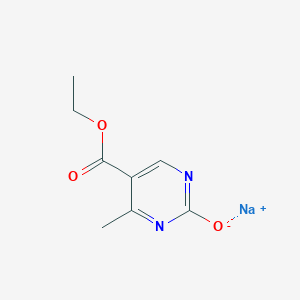
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate
Vue d'ensemble
Description
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is a chemical compound used in scientific research. It has a molecular weight of 204.16 and its molecular formula is C8H9N2NaO3 .
Molecular Structure Analysis
The molecular structure of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is represented by the formula C8H9N2NaO3 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate has a molecular weight of 204.16 . More detailed physical and chemical properties such as boiling point, solubility, and stability under various conditions would require further experimental data.Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can be used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Antiviral Applications
Pyrimidine and its derivatives, which can be synthesized using Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, have been proven to have antiviral activity .
Anticancer Applications
These compounds also have potential anticancer properties, making them a subject of interest in cancer research .
Antioxidant Applications
The antioxidant activity of pyrimidine and its derivatives can be harnessed in various scientific research applications .
Antimicrobial Applications
Pyrimidine and its derivatives have shown antimicrobial activity, which can be useful in the development of new antimicrobial agents .
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can be used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . These compounds have shown varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .
Inhibitors of Phosphodiesterase, Dihydrofolate Reductase, RAF Kinase, and P38 Protein Kinase
Pyrimido[4,5-d]pyrimidines, which can be synthesized using Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, are known to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Chemical Synthesis Intermediates
Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is used as an intermediate in chemical synthesis .
Propriétés
IUPAC Name |
sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRREORJZJENS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






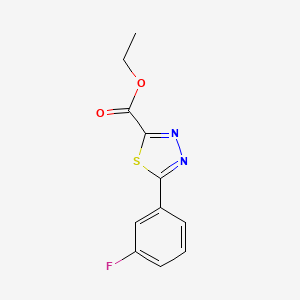
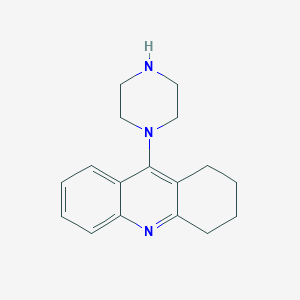


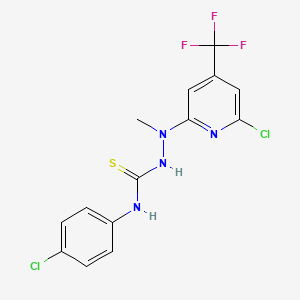
![2-Bromomethyl-5-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413144.png)
![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B1413146.png)
